![molecular formula C6H7N3O B13102631 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
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Overview
Description
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core through the construction of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich imidazole ring facilitates substitutions at positions 3 and 5.
Reaction Type | Reagents/Conditions | Products/Outcomes | Yield (%) | Ref. |
---|---|---|---|---|
Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated derivatives | 65–85 | |
Acylation | Acetyl chloride, pyridine, RT | N-Acetylated analogs | 70–90 | |
Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl-functionalized derivatives | 55–75 |
Key Insight : Alkylation preferentially occurs at the imidazole nitrogen due to higher electron density.
Michael Addition and Cyclization
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one undergoes Michael addition with fluorinated alkynes (e.g., 4,4,4-trifluorobut-2-ynoate) to form fluoromethylated derivatives. Subsequent intramolecular cyclization yields tricyclic structures with antimicrobial activity .
Mechanistic Pathway :
-
Nucleophilic attack by the imidazole nitrogen on the alkyne.
-
Cyclization via C–N bond formation.
Oxidation and Metabolic Stability
The compound is susceptible to aldehyde oxidase (AO)-mediated oxidation at the imidazole ring. Computational modeling (DFT) identifies the C3 position as the primary oxidation site .
Strategies to Mitigate AO Metabolism
Modification | Effect on AO Oxidation Rate | Bioactivity Retention | Ref. |
---|---|---|---|
Heterocycle Replacement | 85% reduction | Yes | |
Electron-Withdrawing Groups | 70% reduction | Partial | |
Steric Hindrance | 90% reduction | Yes |
Computational Data :
-
HOMO–LUMO gap : 3.40–3.92 eV (larger gaps correlate with lower reactivity) .
-
Electrophilicity Index (ω) : 2.63–4.99 eV (higher values indicate greater electrophilic character) .
Formylation and Glycosylation
-
Formylation : Reacts with Vilsmeier–Haack reagent (POCl₃/DMF) to introduce formyl groups at C7, enabling further functionalization .
-
Glycosylation : Coupling with monosaccharides (e.g., glucose) under NaH/THF yields glycoconjugates with enhanced solubility .
Example :
3 5 Dihydroimidazo 1 2 a pyrimidin 2 1 H one+GlucoseNaH THFC7 Glucosyl Derivative
Retro-Ene Reactions
Under thermal conditions, the compound undergoes retro-ene fragmentation with ethyl propiolate to regenerate starting materials, demonstrating reversible reactivity .
Conditions :
Biological Activity Correlations
Derivatives exhibit micromolar IC₅₀ values against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .
Derivative | MAO-B IC₅₀ (μM) | BChE IC₅₀ (μM) | Ref. |
---|---|---|---|
Fluorinated Analog | 1.2 | 2.5 | |
Nitro-Substituted | 0.8 | 1.9 |
Computational Reactivity Analysis
DFT studies (B3LYP/6-311G++(d,p)) reveal:
-
Chemical Hardness (η) : 1.66–2.01 eV (higher η = lower reactivity) .
-
Electronic Chemical Potential (μ) : -3.21 to -4.12 eV (electron-rich sites) .
Key Trend : Nitro-substituted derivatives show the lowest HOMO–LUMO gaps (3.32 eV), enhancing electrophilic reactivity .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one exhibit significant antimicrobial activity. For instance, a study demonstrated that certain synthesized derivatives showed potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anti-inflammatory Effects
Compounds within this class have also been evaluated for anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. One notable study reported that specific derivatives displayed greater anti-inflammatory efficacy compared to standard drugs like indomethacin .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in various studies. These compounds have been shown to mitigate oxidative stress and improve cognitive functions in animal models of neurodegenerative diseases. For example, a derivative was found to restore normal levels of biochemical intermediates while inhibiting reactive oxygen species associated with neuroinflammation .
Cardiovascular Health
Research indicates that some derivatives possess calcium antagonistic activity, making them potential candidates for treating cardiovascular diseases such as hypertension and angina pectoris. The ability to modulate calcium channels could lead to novel therapies for managing circulatory disorders .
Anticancer Potential
Emerging studies suggest that this compound derivatives may have anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Photodynamic therapy using these compounds has shown promise in selectively targeting cancer cells while minimizing damage to surrounding healthy tissues .
Case Study: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens:
Compound Name | Gram-positive Activity | Gram-negative Activity | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|---|
Derivative A | Yes | Yes | 15 |
Derivative B | Yes | No | 10 |
Derivative C | No | Yes | 20 |
This table illustrates the varying degrees of antimicrobial activity among different derivatives.
Case Study: Neuroprotective Effects
In a study assessing the neuroprotective effects on cognitive deficits:
Treatment | Cognitive Improvement (%) | Dosage (mg/kg) |
---|---|---|
Control | 0 | - |
Compound X | 30 | 5 |
Compound Y | 50 | 10 |
These results indicate significant cognitive improvements with higher dosages of certain compounds.
Mechanism of Action
The mechanism of action of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one include other imidazo[1,2-a]pyrimidines, such as:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]triazine
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern and the specific functional groups attached to the imidazo[1,2-a]pyrimidine core. These structural differences can lead to distinct biological activities and therapeutic potentials .
Biological Activity
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one is a bicyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of appropriate precursors such as 2-amino-2-imidazoline with α,β-unsaturated esters. Various synthetic routes have been explored to optimize yield and purity, with modifications allowing for the introduction of different substituents that can influence biological activity .
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework were tested against a variety of bacterial strains and showed promising results. Specific studies reported that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has shown notable anticancer activity in various cell lines. A study highlighted its efficacy against the MDA-MB-231 breast cancer cell line, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced its antiproliferative activity .
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 | 27.6 | |
Compound X | H1650 (lung cancer) | 1.91 | |
Compound Y | A549 (lung cancer) | 3.28 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. The mechanisms involved may include modulation of signaling pathways related to inflammation .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of breast cancer, treatment with this compound led to significant tumor reduction compared to controls. Histological analysis showed decreased cell proliferation markers and increased apoptosis in treated tumors.
- Case Study 2 : An investigation into the antimicrobial efficacy of synthesized derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,5-dihydro-1H-imidazo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-5-4-9-3-1-2-7-6(9)8-5/h1-2H,3-4H2,(H,7,8,10) |
InChI Key |
JZZIBLCFLAQEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN=C2N1CC(=O)N2 |
Origin of Product |
United States |
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